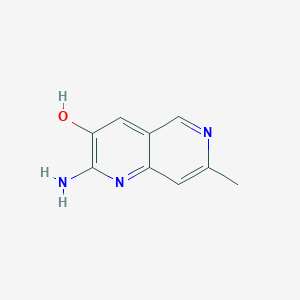

2-Amino-7-methyl-1,6-naphthyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-amino-7-methyl-1,6-naphthyridin-3-ol |

InChI |

InChI=1S/C9H9N3O/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7/h2-4,13H,1H3,(H2,10,12) |

InChI Key |

AXNFBWJWGGBRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=N1)O)N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 2 Amino 7 Methyl 1,6 Naphthyridin 3 Ol and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the 1,6-Naphthyridine (B1220473) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.org

The 1,6-naphthyridine nucleus, like pyridine (B92270), is inherently electron-deficient due to the electronegativity of the nitrogen atoms. This makes it less susceptible to electrophilic attack compared to benzene. However, the reactivity and regioselectivity are significantly influenced by the existing substituents. science.gov In the case of 2-Amino-7-methyl-1,6-naphthyridin-3-ol, the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the C2 and C3 positions, respectively, strongly activate the ring for electrophilic substitution. These groups direct incoming electrophiles to the ortho and para positions.

Given the structure, the C4 position is the most likely site for electrophilic attack. It is ortho to the hydroxyl group at C3 and para to the amino group at C2, and the stability of the resulting cationic intermediate is enhanced by resonance donation from both the amino and hydroxyl groups. wikipedia.org Despite this activation, the deactivating effect of the two ring nitrogens means that SEAr reactions, such as nitration, halogenation, or sulfonation, may still require carefully controlled or harsh conditions to proceed effectively.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Chlorine Displacement at the Naphthyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines and related heterocycles. wikipedia.orgyoutube.com In this reaction, a nucleophile displaces a suitable leaving group (like a halide) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

The 1,6-naphthyridine ring is inherently activated for SNAr because the ring nitrogens act as powerful electron-withdrawing groups, capable of delocalizing the negative charge of the intermediate. wikipedia.org Positions C2, C5, and C7 are particularly susceptible to nucleophilic attack as they are ortho or para to one of the ring nitrogens.

A common application of this reactivity is the displacement of chlorine atoms. For instance, derivatives like 2-chloro- or 7-chloro-1,6-naphthyridines are valuable synthetic intermediates. Research on related systems has shown that a 7-halo-1,6-naphthyridine can be synthesized and subsequently reacted with various nucleophiles. For example, 3-aryl-1,6-naphthyridine-2,7-diamines can be converted to 3-aryl-7-halo-1,6-naphthyridin-2-amines via diazotization. rsc.org The halogen at the C7 position in these products can then be displaced by nucleophiles such as alkylamines, providing a route to more complex derivatives. rsc.org This demonstrates the viability of the C7 position as a handle for functionalization via SNAr pathways.

| Position | Activating N-Atom | Leaving Group (Example) | Nucleophile (Example) | Product Type |

| C7 | N6 (ortho) | Cl | R-NH₂ (Alkylamine) | 7-Alkylamino-1,6-naphthyridine |

| C5 | N6 (para) | Cl | RO⁻ (Alkoxide) | 5-Alkoxy-1,6-naphthyridine |

| C2 | N1 (ortho) | Cl | H₂N-NH₂ (Hydrazine) | 2-Hydrazinyl-1,6-naphthyridine |

Reactivity of the Amino and Hydroxyl Groups

The amino (-NH₂) and hydroxyl (-OH) groups of this compound are nucleophilic and can readily undergo a variety of common functional group transformations.

Acylation: The primary amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be acylated to produce esters. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct.

Alkylation: The hydroxyl group can be O-alkylated to form ethers using alkyl halides under basic conditions, a reaction analogous to the Williamson ether synthesis. scirp.org The amino group can also be N-alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Arylation: N-Arylation and O-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N and C-O bonds with aryl halides or triflates, typically using a palladium catalyst.

These transformations are crucial for modifying the molecule's properties and for building more complex structures.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Amino (-NH₂) | Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| Amino (-NH₂) | Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Amino (-NH₂) | Arylation | Phenyl Bromide (C₆H₅Br) + Pd Catalyst | Diaryl/Alkylaryl Amine |

| Hydroxyl (-OH) | Acylation | Acetic Anhydride ((CH₃CO)₂O) | Ester (-OCOCH₃) |

| Hydroxyl (-OH) | Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) + Base | Ether (-OCH₂C₆H₅) |

| Hydroxyl (-OH) | Arylation | Phenylboronic Acid (C₆H₅B(OH)₂) + Cu Catalyst | Aryl Ether (-OC₆H₅) |

Heterocyclic compounds containing a hydroxyl group alpha or gamma to a ring nitrogen often exhibit tautomerism. For this compound, a significant equilibrium exists between the phenol-like enol form and the corresponding keto tautomer, 2-Amino-7-methyl-1,6-naphthyridin-3(6H)-one . This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.com

The position of this equilibrium is influenced by several factors, including solvent polarity, substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In many pyridone and naphthyridinone systems, the keto form is significantly favored at equilibrium. nih.gov

(Image depicting the equilibrium between the enol form, this compound, and the keto form, 2-Amino-7-methyl-1,6-naphthyridin-3(6H)-one)

This tautomerism has profound implications for the molecule's reactivity:

Enol Tautomer (3-Hydroxyl): Behaves like a phenol. The hydroxyl group is weakly acidic and can be deprotonated. The aromatic ring is activated, particularly at the C4 position, making it susceptible to electrophilic attack.

Keto Tautomer (3-Oxo): The reactivity changes dramatically. The molecule now contains an α,β-unsaturated amide system. The carbonyl carbon at C3 becomes an electrophilic site, susceptible to attack by nucleophiles. The protons on the adjacent C4 atom become acidic and can be removed by a base to form an enolate, which is a potent nucleophile itself and can react with various electrophiles at C4.

Therefore, the choice of reaction conditions can selectively favor reactions characteristic of either the enol or the keto form.

Transformations Involving the Methyl Group at Position 7

The methyl group at the C7 position is not merely an inert substituent. Its position ortho to the N6 atom makes its protons significantly more acidic than those of a simple alkylbenzene. Strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl group to generate a resonance-stabilized carbanion.

This nucleophilic carbanion can then be reacted with a wide range of electrophiles, allowing for the elaboration of the methyl group into more complex side chains. Common transformations include:

Aldol-type reactions: Reaction with aldehydes or ketones to form β-hydroxyalkyl chains.

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Carboxylation: Reaction with carbon dioxide to form a carboxylic acid derivative.

Alternatively, the methyl group can undergo free-radical reactions. For example, treatment with N-bromosuccinimide (NBS) under radical initiation conditions can lead to the formation of a 7-(bromomethyl)-1,6-naphthyridine derivative. This bromomethyl group is a versatile electrophilic handle, readily undergoing nucleophilic substitution with amines, alcohols, or thiols to install a variety of functional groups.

Rearrangement Reactions within Naphthyridine Scaffolds (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmanchester.ac.uk In its classic form, an activated aromatic ring is linked via a spacer (commonly -O-, -S-, or -NH-) to a side chain terminating in a nucleophilic group (-OH, -NH₂, -SH). Under basic conditions, the terminal nucleophile attacks the aromatic ring at the carbon bearing the spacer, which acts as the leaving group, resulting in the formation of a new ring and aryl migration.

While no direct examples of a Smiles rearrangement on the this compound scaffold are prominently reported, the potential for such transformations exists in its derivatives. For instance, if the 2-amino group were acylated with a 2-phenoxy-substituted acyl chloride, the resulting amide could potentially undergo a Smiles rearrangement where the naphthyridine amide nitrogen attacks the phenoxy ring.

More pertinently, rearrangements of this type have been documented in closely related naphthyridine systems. Studies on 1,3-diamino-2,7-naphthyridines have shown that nucleophilic substitution can trigger an unexpected rearrangement to form 2,7-naphthyridin-1-ones, a process that follows a Smiles-type mechanism. nih.gov This precedent suggests that under the right conditions, with appropriately designed substrates, the 1,6-naphthyridine scaffold could also be induced to undergo similar intramolecular rearrangements, providing pathways to novel and structurally complex heterocyclic systems.

Formation of Metal Complexes with 1,6-Naphthyridine Ligands

The 1,6-naphthyridine scaffold, a class of diazanaphthalenes, is recognized for its capacity to act as a ligand for various metal receptors. nih.govresearchgate.netsemanticscholar.org The arrangement of nitrogen atoms within the fused pyridine rings allows for effective coordination with metal ions, leading to the formation of diverse and structurally interesting metal-organic frameworks and coordination complexes.

Research into the coordination chemistry of 1,6-naphthyridine derivatives has revealed their potential in constructing complex supramolecular structures. A notable example involves the use of 2,2′-bi-1,6-naphthyridine as a spacer ligand in reactions with various metal salts. rsc.orgrsc.org

Detailed studies have shown that the reaction of 2,2′-bi-1,6-naphthyridine with cobalt(II), zinc(II), and cadmium(II) salts results in the formation of two-dimensional planar (4,4) frameworks. rsc.org A particularly interesting structural feature of these frameworks is their interpenetration, where each grid window of a sheet has two other equivalent sheets passing through it. rsc.org In contrast, the reaction with copper(I) tetrafluoroborate (B81430) yields a different architecture, forming a 2-1-helicoidal chain where adjacent chains are interlocked through aromatic π–π interactions. rsc.org

While the broader family of naphthyridines has been explored for their coordination chemistry, specific studies on this compound as a ligand are not extensively documented in the reviewed literature. However, the principles derived from related 1,6-naphthyridine ligands provide a solid foundation for predicting its potential coordinating behavior. The presence of amino and hydroxyl groups on the this compound backbone could offer additional coordination sites, potentially leading to the formation of even more complex and functionally diverse metal complexes.

The table below summarizes the findings on metal complexes formed with a 1,6-naphthyridine derivative.

Table 1: Metal Complexes of 2,2′-Bi-1,6-naphthyridine

| Metal Ion | Resulting Structure | Key Features |

|---|---|---|

| Cobalt(II) | 2D-planar (4,4) framework | Interpenetrated grid structure |

| Zinc(II) | 2D-planar (4,4) framework | Interpenetrated grid structure |

| Cadmium(II) | 2D-planar (4,4) framework | Interpenetrated grid structure |

Further research into the coordination chemistry of substituted 1,6-naphthyridines, including this compound, would be beneficial to fully understand the structure-property relationships in this class of metal complexes.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Amino 7 Methyl 1,6 Naphthyridin 3 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including naphthyridine derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR spectra reveal the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons through spin-spin coupling. For a typical 2-amino-7-methyl-1,6-naphthyridin-3-ol analog, characteristic signals would be expected for the aromatic protons on the naphthyridine core, the methyl group protons, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the naphthyridine ring protons are influenced by the electronic effects of the amino and hydroxyl substituents and their relative positions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count that can be matched to the proposed structure. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the core structure. For instance, carbons bonded to heteroatoms like nitrogen or oxygen will appear at characteristic downfield shifts.

The structural confirmation of synthesized 1,3-diamino-2,7-naphthyridines, close relatives of the 1,6-naphthyridine (B1220473) series, relied heavily on ¹H NMR to identify key signals, such as the NCH₂ group singlet, which confirmed the molecular structure and ruled out rearrangements. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Naphthyridine Analog This table presents expected chemical shift ranges based on typical values for substituted naphthyridine and pyridine (B92270) systems.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH (Naphthyridine Ring) | 6.5 - 8.5 | 105 - 150 |

| C-OH (Phenolic Carbon) | - | 155 - 165 |

| C-NH₂ (Amino-substituted Carbon) | - | 150 - 160 |

| -CH₃ (Methyl Group) | 2.2 - 2.8 | 15 - 25 |

| -NH₂ (Amino Protons) | 5.0 - 7.0 (broad) | - |

| -OH (Hydroxyl Proton) | 9.0 - 11.0 (broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in the characterization of this compound analogs is the determination of the molecular weight with high accuracy, which serves to confirm the elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with enough precision to distinguish between compounds with the same nominal mass.

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized, it often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For naphthyridine derivatives, fragmentation can involve the loss of substituents or cleavage of the heterocyclic ring system. The analysis of trimethylsilyl (B98337) (TMS) derivatives of related pyranopyrazole compounds by Gas Chromatography/Mass Spectrometry (GC/MS) showed that fragmentation pathways could be clearly determined, often involving the loss of specific radicals to form stable characteristic cations. nist.gov The study of fragment ion structures provides deeper insight, although it is noted that library annotations of these fragments can sometimes be incorrect. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₉H₉N₃O, Molecular Weight: 175.19 g/mol

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 176.08 | Molecular ion peak (positive ion mode) |

| [M]⁺˙ | 175.07 | Molecular ion (electron ionization) |

| [M-CH₃]⁺ | 160.06 | Loss of a methyl radical |

| [M-NH₂]⁺ | 159.07 | Loss of an amino radical |

| [M-CO]⁺˙ | 147.08 | Loss of neutral carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound analogs, IR spectroscopy is crucial for confirming the presence of key functional groups. nih.gov The spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the primary amine (-NH₂), which typically appears as a pair of sharp peaks in the 3300-3500 cm⁻¹ region. libretexts.orgyoutube.com

O-H stretching from the hydroxyl group (-OH), which usually presents as a broad band in the 3200-3600 cm⁻¹ range.

C-H stretching from the aromatic ring and the methyl group, appearing just above and below 3000 cm⁻¹, respectively. libretexts.org

C=C and C=N stretching from the aromatic naphthyridine ring system, found in the 1450-1650 cm⁻¹ region. libretexts.org

C-O stretching from the phenolic hydroxyl group, typically observed around 1200 cm⁻¹.

In studies of related 2,7-naphthyridines, the presence of a strong absorption band for the cyano group (C≡N) at 2187–2207 cm⁻¹ was the primary evidence used to confirm that a specific molecular rearrangement had not occurred. nih.gov

Table 3: Characteristic IR Absorption Frequencies for a Naphthyridinol Analog

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (Two sharp peaks) libretexts.org |

| Aromatic C-H | C-H Stretch | 3000 - 3100 libretexts.org |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 libretexts.org |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1650 libretexts.org |

| Phenolic C-O | C-O Stretch | 1180 - 1260 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For naphthyridine analogs, X-ray crystallography can confirm the planarity of the ring system and the precise geometry of its substituents. Furthermore, it provides critical information on intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. For example, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate revealed a π–π stacking interaction between the naphthyridine rings with an interplanar separation of 3.246 Å. nih.gov Similarly, the structure of 2-Amino-7-chloro-1,8-naphthyridine showed that intermolecular N—H⋯N hydrogen bonds lead to the formation of a dimer structure. researchgate.net This information is invaluable for understanding the solid-state properties of the material.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Naphthyridine Analog This table presents hypothetical data modeled on published crystal structures of related compounds. nih.gov

| Parameter | Example Value |

| Chemical Formula | C₉H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.54 |

| b (Å) | 17.15 |

| c (Å) | 5.00 |

| β (°) | 95.2 |

| Volume (ų) | 814 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O and O-H···N Hydrogen Bonds; π-π Stacking |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of non-volatile organic compounds like naphthyridine analogs. A small amount of the sample is injected into a column packed with a stationary phase (e.g., C18 silica), and a liquid mobile phase is pumped through. A detector (commonly UV-Vis) at the column outlet monitors the components as they elute. The purity is determined by the relative area of the peak corresponding to the target compound.

Preparative HPLC is an extension of analytical HPLC that uses larger columns to physically separate and isolate the desired compound from impurities. Mass-directed preparative HPLC is a particularly powerful purification technique where the eluent from the column is split between a mass spectrometer and a fraction collector, ensuring that only the fraction with the correct molecular weight is collected. This method was used to purify 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-5-(methylamino)-1,6-naphthyridin-8-ol. nih.gov

Gas Chromatography (GC) can also be used, particularly for more volatile or derivatized analogs, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. nist.gov

Table 5: Typical HPLC Conditions for Purity Analysis of a Naphthyridine Analog

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

Computational and Theoretical Investigations of the 2 Amino 7 Methyl 1,6 Naphthyridin 3 Ol System

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, stability, and regions of reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It allows for the optimization of the molecular geometry and the calculation of key energetic and electronic properties. nih.gov DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For a molecule like 2-Amino-7-methyl-1,6-naphthyridin-3-ol, DFT would be employed to calculate its stable three-dimensional structure and electronic characteristics. Studies on related heterocyclic systems, such as pyridine (B92270) derivatives, have utilized DFT to perform molecular structure optimization and calculate various quantum chemical parameters. nih.gov The insights from such analyses are crucial for building structure-activity relationships. nih.gov

Table 1: Illustrative Electronic Properties of a Heterocyclic System Calculated by DFT (Note: This data is representative of a typical DFT analysis on a heterocyclic compound and not specific to this compound)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Electrostatic Potential (ESP or MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. berkeley.eduwilliams.edu It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-poor regions. researchgate.net Electron-rich areas, characterized by negative ESP (shown in red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive ESP (shown in blue) are prone to nucleophilic attack. nih.gov

In heterocyclic systems like substituted pyridines and naphthyridines, the nitrogen atoms possess lone pairs of electrons, creating regions of negative electrostatic potential. nih.gov The depth and accessibility of this negative potential are key indicators of the nitrogen's reactivity and its likelihood to participate in interactions like protonation or hydrogen bonding. nih.gov For this compound, an ESP analysis would reveal the reactivity of the two ring nitrogens. The presence of an electron-donating amino group and a hydroxyl group would modulate the ESP across the ring system. Studies on aminopyridines show that the position of the amino group significantly influences the ESP minimum at the ring nitrogen, thereby affecting its susceptibility to reactions like N-oxidation. nih.gov This type of analysis can predict which nitrogen atom is more likely to act as a hydrogen bond acceptor, a crucial factor in molecular interactions with biological targets.

Molecular Modeling and Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.com It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govrsc.org

For the this compound system, docking studies would be performed to predict its binding orientation within the active site of a target protein. This process involves generating multiple possible binding poses and scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions. The results can identify key interactions, such as hydrogen bonds, with specific amino acid residues. nih.gov

Numerous studies have successfully used molecular docking to investigate naphthyridine derivatives as inhibitors for various protein targets, including kinases and DNA gyrase. japsonline.comnih.govnih.gov For example, a study on 1,8-naphthyridine (B1210474) derivatives as potential A2A receptor antagonists used docking to predict binding efficiency, which was then correlated with binding energy calculations. nih.gov The reliability of these predictions can sometimes be confirmed by comparing the computationally predicted binding mode with an experimental X-ray crystal structure of the ligand-protein complex. nih.gov

Table 2: Example Docking Results for a 1,8-Naphthyridine Derivative in the A2A Receptor Active Site (Note: This data is from a study on related naphthyridine compounds and serves as an illustration of typical docking output. nih.gov)

| Compound | Docking Score | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 10c | -8.407 | -56.60 | ASN253, PHE168, ILE274 |

| Derivative 13b | -8.562 | -64.13 | GLU169, HIS250, SER277 |

| Reference Ligand | -8.310 | -61.50 | ASN253, ILE274, HIS264 |

Conformational Analysis and Tautomeric Equilibria in Substituted Naphthyridines

Molecules are not static entities; they exist as an ensemble of different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and determining the energy barriers between them. For fused ring systems like naphthyridines, this can involve ring inversion processes. umich.edu The specific conformation of a molecule is often critical for its ability to bind to a receptor.

Table 3: Potential Tautomeric Forms of the Core Naphthyridine System (Note: This table illustrates the principal tautomerisms possible for the title compound's core structure.)

| Tautomer Type | Initial Form | Interconverted Form |

|---|---|---|

| Keto-Enol | 2-Amino-3-hydroxy-naphthyridine (Enol) | 2-Amino-naphthyridin-3-one (Keto) |

| Amine-Imine | 2-Amino-3-hydroxy-naphthyridine (Amine) | 2-Imino-3-hydroxy-dihydronaphthyridine (Imine) |

In Silico Predictions for Structure-Activity Relationship Elucidation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Techniques like the three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build predictive models. nih.gov These models create contour maps that highlight which regions of a molecule are sensitive to steric, electrostatic, or hydrogen-bonding modifications. nih.gov

For the this compound system, an SAR study would involve computationally analyzing a series of analogues where the substituents at various positions are altered. This would help elucidate the importance of the 2-amino, 7-methyl, and 3-ol groups for a specific biological activity. For instance, a comprehensive SAR study on 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one derivatives identified that specific substituents at the N-1 and N-3 positions, along with the core tricyclic structure, were essential for potent c-Met kinase inhibition. rsc.org Such studies provide a rational basis for designing new, more potent compounds by suggesting which modifications are likely to enhance activity. nih.gov

Table 4: Illustrative Summary of a Structure-Activity Relationship (SAR) Study (Note: This table is a representative summary based on findings for related naphthyridine inhibitors rsc.org and does not describe the title compound specifically.)

| Position on Naphthyridine Core | Modification | Impact on Activity | Rationale |

|---|---|---|---|

| Position 1 | N-alkylation with terminal amine | Essential | Forms key hydrogen bond in receptor pocket |

| Position 3 | Substituted benzyl (B1604629) group | Essential | Occupies a hydrophobic pocket |

| Position 5 | Addition of phenoxy group | Improved Potency | Provides additional binding interactions |

| Position 7/8 | Constrained into a cyclic urea | Essential | Forms the core pharmacophore |

Structure Activity Relationship Sar Studies and Molecular Basis of Action for 1,6 Naphthyridine Derivatives

Impact of Substitution Patterns on Molecular Recognition and Target Binding.nih.govnih.govnih.gov

Influence of the 7-Methyl Group on Binding Affinity and Selectivity.nih.govresearchgate.net

The presence of a methyl group at the C-7 position of the naphthyridine ring can significantly impact binding affinity and selectivity. While seemingly a simple modification, the introduction of a methyl group can have profound thermodynamic consequences. In studies on the analogous 2-amino-1,8-naphthyridine scaffold, the addition of a 7-methyl group was shown to enhance binding affinity to DNA duplexes. nih.govresearchgate.net

Thermodynamic analysis revealed that this increased affinity is not due to more favorable enthalpic interactions but rather to a reduction in the loss of binding entropy upon complex formation. nih.govpsu.edu The hydrophobic nature of the methyl group likely contributes to this effect. psu.edu Furthermore, QSAR models have identified the region around the C-7 methyl group as being unfavorable for electrostatic interactions with hydrogen bond donators, suggesting its role is more related to steric and hydrophobic factors. nih.gov

Table 1: Thermodynamic Parameters for the Binding of Naphthyridine Derivatives

| Compound | Binding Constant (K, 10⁶ M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |

| 2-amino-1,8-naphthyridine (AND) | 0.30 | -7.3 | -21.1 | 13.8 |

| 2-amino-7-methyl-1,8-naphthyridine (AMND) | 2.7 | -8.6 | -19.8 | 11.2 |

Data adapted from studies on the 1,8-naphthyridine (B1210474) isomer, illustrating the typical effect of a 7-methyl group. Binding measured against a cytosine-containing DNA duplex. nih.govpsu.edu

Significance of the 3-Hydroxyl Group and its Tautomeric Forms in Biological Activity.nih.gov

The 3-hydroxyl group is a key pharmacophoric feature, significantly contributing to the biological activity of this class of compounds. This group can act as both a hydrogen bond donor and acceptor, facilitating critical interactions within a biological target. The importance of this hydroxyl moiety is underscored by findings that its removal or methylation leads to a significant loss of antiparasitic activity in related 8-hydroxy-1,6-naphthyridine-7-carboxamides. nih.gov

Crucially, the 3-hydroxyl group exists in tautomeric equilibrium with its keto form, 2-amino-7-methyl-1,6-naphthyridin-3(4H)-one. This keto-enol tautomerism is a defining characteristic of this scaffold. Many biologically active compounds in this family are presented as 1,6-naphthyridin-2(1H)-ones, which corresponds to the tautomeric form of a 2-hydroxy-1,6-naphthyridine. nih.govmdpi.com The ability to exist in these different forms can be essential for binding, as the keto form presents a different set of hydrogen bonding capabilities (e.g., a lactam group) compared to the enol form.

Bioisosteric Relationships with Other Nitrogen Heterocycles (e.g., Quinoline).nih.govnih.gov

The 1,6-naphthyridine (B1220473) scaffold is a bioisostere of other nitrogen-containing heterocyclic systems, most notably quinoline (B57606). Bioisosteric replacement is a common strategy in drug design to modulate a compound's potency, selectivity, and physicochemical properties. The substitution of a carbon atom in the quinoline ring with a nitrogen atom to form a naphthyridine introduces an additional hydrogen bond acceptor site. mdpi.com

This seemingly small change can have significant effects on target engagement. For instance, in the development of mTOR inhibitors, medicinal chemistry efforts evolved a lead compound with a quinoline core into a more potent and selective tricyclic benzo[h] nih.govrsc.orgnaphthyridinone inhibitor. nih.gov The additional nitrogen atom in the naphthyridine ring can serve as a crucial hydrogen-bond accepting moiety, interacting with the hinge region of protein kinases. nih.govmit.edu In other contexts, such as inhibitors of HIV-1 integrase, 1,6-naphthyridine derivatives have been explored as effective amide surrogates, with the nitrogen atoms playing a role in coordinating with catalytic metal ions in the enzyme's active site. nih.gov This demonstrates the versatility of the 1,6-naphthyridine core as a privileged scaffold that can functionally mimic and often improve upon other heterocyclic systems.

Mechanistic Insights into Molecular Interactions with Biological Targets

Derivatives of the 1,6-naphthyridine scaffold have been shown to inhibit a variety of important biological targets, primarily through competitive inhibition within ATP-binding sites of enzymes.

Enzyme Inhibition Mechanisms (e.g., PI3K/mTOR dual inhibition, Topoisomerase II inhibition, EGFR inhibition, Protein Kinase inhibition).nih.govnih.govnih.govmit.edunih.gov

PI3K/mTOR Dual Inhibition: Several potent inhibitors based on a tricyclic benzo[h] nih.govrsc.orgnaphthyridinone core, such as Torin1 and Torin2, have been developed as highly selective mTOR inhibitors. nih.govmit.edu These compounds function as ATP-competitive inhibitors, binding directly to the kinase domain of mTOR. researchgate.net The mechanism involves the formation of key hydrogen bonds between the heterocyclic nitrogen atoms and residues in the kinase hinge region, a common binding motif for kinase inhibitors. nih.gov This interaction blocks the catalytic activity of both the mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are crucial for cell growth and proliferation in cancer. researchgate.netmdpi.com

Topoisomerase Inhibition: Naphthyridine compounds are known to exhibit anticancer activity by targeting topoisomerases. nih.gov While many dibenzo[c,h] nih.govrsc.orgnaphthyridinones are potent Topoisomerase I inhibitors that stabilize the enzyme-DNA cleavage complex, other naphthyridine derivatives act on Topoisomerase II. nih.govnih.gov For example, the related 1,8-naphthyridine derivative Vosaroxin exerts its cytotoxic effect by acting as a Topoisomerase II poison, leading to DNA damage and apoptosis. researchgate.net

EGFR and other Protein Kinase Inhibition: The tricyclic core structure found in many potent 1,6-naphthyridine derivatives is a common scaffold for developing inhibitors against a wide array of protein kinases. nih.gov This includes inhibitors of Epidermal Growth Factor Receptor (EGFR). Beyond EGFR, specific 1,6-naphthyridine derivatives have been designed to be potent and selective inhibitors of other crucial protein kinases implicated in cancer, such as:

AXL Kinase: 1,6-Naphthyridinone derivatives have been optimized to be highly potent and selective type II AXL inhibitors. nih.gov

c-Met Kinase: By conformationally constraining the 1,6-naphthyridine framework, a class of 1H-imidazo[4,5-h] nih.govrsc.orgnaphthyridin-2(3H)-one inhibitors was identified that effectively targets c-Met kinase. rsc.org

FGFR4: Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the potential treatment of colorectal cancer. nih.gov

PKMYT1: Data mining and subsequent optimization led to the discovery of naphthyridinone derivatives as selective and potent inhibitors of the cell cycle regulator PKMYT1. nih.gov

Table 2: Representative 1,6-Naphthyridine-Based Enzyme Inhibitors

| Compound Name/Series | Target Enzyme(s) | Mechanism of Action |

| Torin1 / Torin2 | mTOR | ATP-competitive inhibition of mTORC1/mTORC2 kinase domain. nih.govmit.edu |

| Dibenzo[c,h] nih.govrsc.orgnaphthyridinones | Topoisomerase I | Stabilization of the covalent DNA-Topoisomerase I complex. nih.gov |

| 1,6-Naphthyridinone derivatives | AXL Kinase | Selective, potent type II kinase inhibition. nih.gov |

| 1H-imidazo[4,5-h] nih.govrsc.orgnaphthyridin-2(3H)-ones | c-Met Kinase | Kinase inhibition via a constrained tricyclic core. rsc.org |

| 1,6-Naphthyridine-2-one derivatives | FGFR4 | Potent and selective inhibition of the kinase. nih.gov |

Receptor Binding Profiles (e.g., Cannabinoid Receptors)

While extensive research on the specific binding profile of 2-Amino-7-methyl-1,6-naphthyridin-3-ol at cannabinoid receptors is not detailed in the reviewed literature, significant studies have been conducted on the closely related 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. These studies provide valuable insight into how the broader naphthyridine chemical class can interact with cannabinoid receptors (CB1 and CB2).

Research into 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives has revealed that these compounds can act as potent and highly selective ligands for the CB2 receptor. nih.govacs.org Competitive binding assays, using human recombinant CB1 and CB2 receptors, have shown that many analogs possess affinity in the nanomolar range for CB2, with little to no appreciable binding at the CB1 receptor. nih.govnih.gov

The structure-activity relationship for this scaffold is notably influenced by substitutions at the C-6 position of the naphthyridine nucleus. The introduction of substituents at this position has been shown to cause a functional switch in the compounds' activity, transforming them from agonists to antagonists or inverse agonists. nih.govacs.org For instance, the introduction of a bromine atom or a p-methoxyphenyl group at C-6 can induce this switch. nih.gov Furthermore, modifying the N-1 position with linkers, such as an N-ethyl morpholino group, has yielded derivatives with high CB2 receptor affinity. nih.gov

The binding affinity data for a selection of 1,8-naphthyridine derivatives are presented below.

Table 1: Binding Affinities (Ki) of Selected 1,8-Naphthyridine Derivatives at Cannabinoid Receptors

| Compound | Substitution | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity for CB2 |

|---|---|---|---|---|

| A2 (Unsubstituted) | R1=H, R6=H | >1000 | 1.8 | >555 |

| 17 | R1=H, R6=Br | >1000 | 1.3 | >769 |

| 19 | R1=H, R6=p-MeO-Ph | >1000 | 2.5 | >400 |

| 1 (N1-linked) | R1=ethyl-morpholino, R6=H | >10000 | 55 | >181 |

Data sourced from studies on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives. nih.govnih.gov

DNA/RNA Interactions and Stabilizing Activities

The 1,6-naphthyridine scaffold is found in a variety of naturally occurring alkaloids, some of which are known for their biological activities. nih.gov Marine sponges of the genus Aaptos are a prominent natural source of 1,6-naphthyridine derivatives, such as aaptamine. nih.gov While direct DNA/RNA interaction studies for this compound are not specified, related compounds have been evaluated for their DNA binding capabilities. For example, styelsamines, which are structurally related marine alkaloids, have demonstrated a high affinity for calf thymus DNA. nih.gov

The interaction of small molecules with nucleic acids like DNA and RNA can occur through several mechanisms, including covalent and non-covalent binding. mdpi.com For planar aromatic structures like the 1,6-naphthyridine core, non-covalent interactions are particularly relevant. These can include:

Intercalation: The flat, aromatic ring system can insert itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many planar polycyclic molecules and can interfere with cellular processes by distorting the DNA structure. researchgate.net

Groove Binding: Molecules can bind to the major or minor grooves of the DNA helix. The grooves have specific patterns of hydrogen bond donors and acceptors, allowing for sequence-selective interactions. mdpi.com

Electrostatic Interactions: Positively charged regions of a molecule can interact with the negatively charged phosphate (B84403) backbone of DNA, which helps to stabilize the binding complex. mdpi.com

Studies on dinuclear platinum(II) complexes incorporating a 1,5-naphthyridine (B1222797) ligand have shown that these structures can bind to DNA through groove spanning and backbone tracking. nih.gov While a different isomer, this highlights the capacity of the naphthyridine framework to serve as a structural basis for DNA-targeting agents. The ability of certain ruthenium complexes to act as DNA photocleavage agents upon irradiation is enhanced by strong DNA interaction, which is often achieved through the intercalation of planar ligands. mdpi.com These examples underscore the potential for appropriately substituted 1,6-naphthyridine derivatives to interact with and stabilize nucleic acid structures.

Modulatory Effects on Ras/Raf/MEK/ERK Signaling Pathways

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. nih.gov Hyperactivation of this pathway due to genetic mutations is a well-established driver in many human cancers. nih.govnih.gov Consequently, a key therapeutic strategy involves the development of inhibitors that target components of this cascade. nih.gov

While direct modulation of the Ras/Raf/MEK/ERK pathway by this compound is not documented, research has successfully utilized the 1,6-naphthyridine scaffold to create inhibitors of upstream activators of this pathway. Specifically, derivatives based on a 1H-imidazo[4,5-h] nih.govsemanticscholar.orgnaphthyridin-2(3H)-one core have been identified as a new class of c-Met kinase inhibitors. nih.gov

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway. By inhibiting c-Met, these 1,6-naphthyridine derivatives can prevent the phosphorylation and activation of downstream signaling components, effectively blocking the signal transmission to Ras and the subsequent activation of Raf, MEK, and ERK. This represents an indirect modulatory effect on the pathway. The most potent compound from this series demonstrated effective inhibition of TPR-Met phosphorylation (a constitutively active form of c-Met) and the proliferation of cancer cells driven by this mutation. nih.gov

Rational Design Principles for Novel 1,6-Naphthyridine Analogs Based on SAR

The development of 1H-imidazo[4,5-h] nih.govsemanticscholar.orgnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors provides a clear example of rational design based on structure-activity relationship (SAR) studies. nih.gov A comprehensive SAR investigation revealed several key principles for achieving potent inhibition:

The Tricyclic Core is Essential: The 1H-imidazo[4,5-h] nih.govsemanticscholar.orgnaphthyridin-2(3H)-one framework itself was identified as the core pharmacophore necessary for c-Met inhibition. nih.gov This structure was conceived by conformationally constraining the 7,8-positions of a 1,6-naphthyridine scaffold with a cyclic urea. nih.gov

N-1 Position Requires an Amino-Terminal Group: SAR studies indicated that an alkyl substituent at the N-1 position bearing a terminal free amino group is crucial for activity. The length and nature of the alkyl chain influence potency, but the presence of the basic amino group is a consistent feature of active compounds. nih.gov

N-3 Position Requires a Hydrophobic Group: A hydrophobic substituted benzyl (B1604629) group at the N-3 position was found to be essential for retaining effective inhibition. This suggests that this part of the molecule interacts with a hydrophobic pocket within the kinase domain of c-Met. nih.gov

C-5 Position Can Significantly Enhance Potency: While the core structure with N-1 and N-3 substitutions showed activity, the introduction of a 4'-carboxamide phenoxy group at the C-5 position of the naphthyridine ring was found to significantly improve the inhibitory potency. The compound designated 2t , which incorporated these optimal features, exhibited the best c-Met kinase inhibitory activity in the series with an IC50 of 2.6 μM. nih.gov

Table 2: SAR Principles for 1H-imidazo[4,5-h] nih.govsemanticscholar.orgnaphthyridin-2(3H)-one c-Met Inhibitors

| Position | Required Substitution Feature | Impact on Activity |

|---|---|---|

| Core | Tricyclic 1H-imidazo[4,5-h] nih.govsemanticscholar.orgnaphthyridin-2(3H)-one | Essential for c-Met inhibition |

| N-1 | Alkyl chain with a terminal free amine | Essential for retaining activity |

| N-3 | Substituted hydrophobic benzyl group | Essential for retaining activity |

| C-5 | 4'-carboxamide phenoxy group | Significantly improves potency |

Data sourced from SAR studies on c-Met kinase inhibitors. nih.gov

Derivatization Strategies and Analogue Development Based on the 2 Amino 7 Methyl 1,6 Naphthyridin 3 Ol Scaffold

Synthesis of Advanced Naphthyridine Heterocycles Bearing Diverse Functional Groups at C2, C3, and C7

The strategic modification of the functional groups at the C2, C3, and C7 positions of the 2-Amino-7-methyl-1,6-naphthyridin-3-ol core is crucial for developing a diverse library of analogues. These modifications can significantly impact the molecule's physicochemical properties and biological activity.

The C2-amino group serves as a versatile handle for a variety of chemical transformations. Standard methodologies for amine derivatization can be employed, such as acylation to form amides, sulfonylation to yield sulfonamides, and reductive amination to introduce substituted alkyl groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides in the presence of a base would yield a series of amide and sulfonamide derivatives, respectively. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be utilized to introduce aryl or heteroaryl substituents at the C2-amino position, thereby exploring a wider chemical space. The derivatization of amino groups on heterocyclic cores is a well-established strategy for modulating biological activity. nih.gov

The C3-hydroxyl group , being phenolic in nature, can undergo O-alkylation or O-acylation to generate ethers and esters. Reaction with alkyl halides in the presence of a base like potassium carbonate can yield a range of ether derivatives. mdpi.com Esterification can be achieved using various acid chlorides or anhydrides. The hydroxyl group also allows for the introduction of other functionalities, such as conversion to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions to introduce carbon-based or other substituents at the C3 position.

Functionalization of the C7-methyl group is more challenging but can be achieved through strategies such as radical halogenation followed by nucleophilic substitution. For example, treatment with N-bromosuccinimide (NBS) under radical initiation conditions could lead to the formation of a 7-(bromomethyl) derivative. This intermediate can then be reacted with a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups at this position. Alternatively, oxidation of the methyl group to a carboxylic acid would provide another point for derivatization, such as amide bond formation. A review of 1,6-naphthyridin-2(1H)-ones indicates that a variety of substituents have been successfully introduced at the C7 position of this related scaffold. nih.gov

A summary of potential derivatization reactions is presented in the table below.

| Position | Functional Group | Potential Derivatization Reactions | Resulting Functional Group |

| C2 | Amino | Acylation, Sulfonylation, Reductive Amination, Buchwald-Hartwig Coupling | Amide, Sulfonamide, Substituted Amine, Aryl/Heteroaryl Amine |

| C3 | Hydroxyl | O-Alkylation, O-Acylation, Conversion to Triflate | Ether, Ester, Various via Cross-Coupling |

| C7 | Methyl | Radical Halogenation, Oxidation | Halomethyl, Substituted Methyl, Carboxylic Acid |

Design and Synthesis of Fused Polycyclic Systems Incorporating the 1,6-Naphthyridine (B1220473) Core

The construction of fused polycyclic systems represents a significant extension of the chemical diversity of the 1,6-naphthyridine scaffold. Such modifications can lead to more rigid structures with potentially enhanced binding affinity and selectivity for biological targets. researchgate.net

One common strategy for forming fused rings is through intramolecular cyclization reactions. For the this compound scaffold, the C2-amino and C3-hydroxyl groups are suitably positioned to participate in the formation of a fused five- or six-membered ring. For example, reaction with a bifunctional electrophile could bridge these two positions. A well-established method involves the use of α,β-unsaturated carbonyl compounds in a Michael addition-cyclization sequence.

Another approach involves the construction of a new ring fused to the C4 and C5 positions of the naphthyridine core. This can be achieved through reactions such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this is a general strategy for quinoline (B57606) and naphthyridine synthesis, it can be adapted for the elaboration of the existing 1,6-naphthyridine core. mdpi.com

Furthermore, the synthesis of fused systems can be accomplished through intramolecular Friedel-Crafts-type reactions. researchgate.net For instance, if a suitable aryl or heteroaryl group is attached to the C7-methyl position (after its functionalization), an intramolecular cyclization could be promoted to form a new ring fused to the C7 and C8 positions. The table below outlines some potential strategies for the synthesis of fused polycyclic systems.

| Positions for Fusion | Synthetic Strategy | Potential Reagents | Resulting Fused System |

| C2-C3 | Intramolecular Cyclization | Bifunctional electrophiles (e.g., α,β-unsaturated ketones) | Fused oxazole (B20620) or similar heterocycle |

| C4-C5 | Annulation Reactions | Friedländer Annulation | Fused quinoline-like system |

| C7-C8 | Intramolecular Cycloaromatization | Friedel-Crafts type reactions on a C7-substituent | Fused carbocyclic or heterocyclic ring |

Strategies for Modulating Molecular Properties through Derivatization to Optimize Target Engagement

Lipophilicity , a critical parameter for cell permeability and metabolic stability, can be modulated by the introduction of hydrophobic or hydrophilic groups. For example, the addition of alkyl or aryl groups at the C2 or C3 positions will increase lipophilicity, while the incorporation of polar groups like hydroxyls or amines will decrease it.

Hydrogen bonding potential can be precisely controlled through derivatization. The C2-amino and C3-hydroxyl groups are both hydrogen bond donors and acceptors. Acylation of the amino group or alkylation of the hydroxyl group will remove a hydrogen bond donor, which can be a critical modification for improving selectivity or avoiding off-target effects. Conversely, introducing new hydrogen bond donors and acceptors through derivatization can enhance binding affinity.

The electronic properties of the naphthyridine ring can be influenced by the nature of the substituents. Electron-donating groups, such as amines and ethers, will increase the electron density of the ring system, while electron-withdrawing groups, like amides and sulfonamides, will decrease it. These electronic modifications can impact the pKa of the molecule and its ability to participate in π-π stacking or other electronic interactions with a target.

The following table summarizes how different derivatization strategies can modulate key molecular properties.

| Molecular Property | Strategy for Modulation | Example Derivatization |

| Lipophilicity | Introduce hydrophobic or hydrophilic groups | C2-alkylation (increase), C3-O-PEGylation (decrease) |

| Hydrogen Bonding | Add or remove H-bond donors/acceptors | C2-acylation (remove donor), C7-substituent with -OH (add donor/acceptor) |

| Electronic Properties | Introduce electron-donating or -withdrawing groups | C2-NH2 (donating), C3-O-acyl (withdrawing) |

| Molecular Shape | Introduce bulky or rigid groups | C2-aryl substitution, Fused ring systems |

Development of Probes and Conjugates for Biochemical and Cellular Studies

To investigate the mechanism of action and cellular targets of this compound and its derivatives, it is often necessary to develop chemical probes and conjugates. These tools can be used for a variety of applications, including target identification, imaging, and affinity chromatography.

Fluorescent probes can be created by attaching a fluorophore to the naphthyridine scaffold. The choice of attachment point is critical to minimize disruption of the molecule's biological activity. The C7 position, after functionalization of the methyl group, could serve as a suitable linker attachment site. Alternatively, a linker could be attached to the C2-amino group, provided that this position is not essential for target binding.

Biotinylated conjugates are useful for affinity-based target identification studies. A biotin (B1667282) moiety can be attached to the scaffold via a flexible linker. The resulting conjugate can be used to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Photoaffinity probes are designed to form a covalent bond with their target upon photoactivation. These probes typically contain a photoreactive group, such as an azide (B81097) or a diazirine, which is attached to the naphthyridine scaffold. Upon irradiation with UV light, the photoreactive group generates a highly reactive species that can covalently crosslink to the target protein.

The design of such probes requires careful consideration of the linker length and attachment point to ensure that the probe retains its binding affinity for the target.

| Probe/Conjugate Type | Purpose | Required Functional Group | Potential Attachment Site |

| Fluorescent Probe | Cellular imaging, localization studies | Fluorophore (e.g., fluorescein, rhodamine) | C7 (via linker), C2 (if not critical for binding) |

| Biotinylated Conjugate | Target identification, pull-down assays | Biotin | C7 (via linker), C2 (if not critical for binding) |

| Photoaffinity Probe | Covalent target labeling | Photoreactive group (e.g., azide, diazirine) | C7 (via linker), C2 (if not critical for binding) |

Future Research Trajectories for 2 Amino 7 Methyl 1,6 Naphthyridin 3 Ol and the 1,6 Naphthyridine Scaffold

Advancements in Asymmetric Synthesis and Chiral Derivatization of 1,6-Naphthyridines

The stereochemistry of drug candidates profoundly influences their pharmacological and toxicological profiles. Consequently, a major thrust in the development of 1,6-naphthyridine (B1220473) derivatives is the advancement of asymmetric synthesis and chiral derivatization techniques. Future research will likely focus on creating stereochemically pure compounds to enhance therapeutic efficacy and minimize off-target effects.

A significant area of development is the use of organocatalysis for asymmetric synthesis, which offers a robust method for creating chiral compounds. beilstein-journals.org The application of chiral catalysts, such as cinchona alkaloid derivatives, in aza-Michael additions represents a promising avenue. beilstein-journals.org Another key direction is the development of enantioselective hydrogenation processes. For instance, the use of chiral cationic ruthenium diamine complexes has been successful in the asymmetric hydrogenation of related 1,5-naphthyridines, achieving high enantiomeric excess. nih.gov Adapting such catalytic systems for the 1,6-naphthyridine core is a logical and critical next step.

Furthermore, the synthesis of axially chiral naphthyridine derivatives is an emerging field. frontiersin.org Future work will likely involve designing and executing synthetic routes that can control atropisomerism, leading to novel chiral scaffolds with unique three-dimensional structures. The use of chiral derivatizing agents, potentially synthesized from readily available chiral molecules like (S)-naproxen, followed by separation of the resulting diastereomers, presents another viable strategy for obtaining enantiomerically pure 1,6-naphthyridine derivatives. nih.gov

Exploration of Novel Reaction Pathways and Catalyst Development for Efficient Synthesis

The efficiency, environmental impact, and versatility of synthetic routes are paramount for the practical application of 1,6-naphthyridine derivatives. Future research will prioritize the discovery of novel reaction pathways and the development of more effective catalysts.

A prominent trend is the move towards multicomponent, one-pot reactions that enhance atom economy and simplify procedures. researchgate.netresearchgate.net Researchers are exploring green chemistry principles, such as using water as a solvent or employing recyclable catalysts, to make syntheses more environmentally benign. researchgate.netresearchgate.netresearchgate.net For example, an efficient, catalyst-free, one-pot pathway for synthesizing novel chromeno ekb.egnih.govnaphthyridine derivatives has been reported using polyethylene (B3416737) glycol-400 (PEG-400) as a green solvent. researchgate.net

Catalyst development is another critical frontier. While traditional methods like the Skraup and Friedel-Länder condensations are still in use, they often require harsh conditions. researchgate.netacs.orgnih.gov Modern approaches focus on metal-catalyzed reactions, such as those using palladium, rhodium, or copper catalysts, to construct the naphthyridine core or functionalize it through cross-coupling reactions. mdpi.comresearchgate.netacs.orgmdpi.com For instance, a platinum hydride-based catalyst has shown excellent reactivity for nitrile hydration under neutral, aqueous conditions, facilitating the synthesis of 1,6-naphthyridine-5,7-diones. acs.org The development of bench-stable yet highly reactive intermediates, such as 1,6-naphthyridine-5,7-ditriflates, allows for rapid diversification of the scaffold through regioselective substitutions and couplings. acs.org The use of organocatalysts, like Camphor (B46023) sulfonic acid (CSA), for diastereoselective multicomponent reactions is also a promising area. ekb.eg

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel 1,6-naphthyridine-based compounds. These computational tools can navigate vast chemical spaces with greater speed and precision than traditional methods, significantly accelerating the identification of promising drug candidates.

Future research will leverage AI/ML for property-conditioned generation, where algorithms are trained to design new molecules with specific desired characteristics, such as high binding affinity for a particular biological target or optimal pharmacokinetic properties. researchgate.net Generative models, including graph neural networks (GNNs), can learn from the structures and properties of known compounds to propose novel 1,6-naphthyridine derivatives that are likely to be active and synthetically accessible. researchgate.net These approaches can reduce the reliance on costly and time-consuming trial-and-error experimentation, even in situations where experimental data is limited.

Integrated platforms that combine chemistry-informed ML with physics-based simulations will enhance the predictive power of these models. This synergy allows for the rapid screening of virtual libraries and the optimization of lead compounds by predicting their behavior at an atomic level. By training ML models on experimental datasets, researchers can accelerate the design of complex materials and molecules, overcoming the inherent biases and computational costs of methods like density functional theory (DFT).

Expanding the Scope of Molecular Target Engagement Studies through Advanced Biophysical Techniques

A deep understanding of how a compound interacts with its biological target is crucial for drug development. Future research on 1,6-naphthyridine derivatives will increasingly rely on a suite of advanced biophysical techniques to confirm target engagement, elucidate mechanisms of action, and guide lead optimization. nih.gov

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful label-free method to verify that a compound binds to its intended target within the complex environment of an intact cell or tissue. nih.govresearchgate.netnih.gov This technique is based on the principle that ligand binding increases the thermal stability of the target protein. nih.govnih.gov By integrating CETSA with mass spectrometry (MS-CETSA), it is possible to assess the thermal stability of thousands of proteins simultaneously, providing a proteome-wide view of a compound's on-target and off-target activities. nih.govresearchgate.netresearchgate.net

Other key biophysical methods that will see expanded use include:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for quantifying the binding affinity and thermodynamics of the interaction. nih.gov

Affinity Selection Mass Spectrometry (AS-MS) for high-throughput primary screening to identify true binders. nih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for obtaining high-resolution structural information about the compound-target complex, which is invaluable for structure-based drug design. nih.gov

These techniques will allow researchers to move beyond simple activity assays to gain a mechanistic understanding of how compounds like 2-Amino-7-methyl-1,6-naphthyridin-3-ol exert their effects at a molecular level.

Development of Advanced Spectroscopic and Imaging Probes Based on the 1,6-Naphthyridine Core

The inherent photophysical properties of the 1,6-naphthyridine scaffold make it an attractive core for the development of advanced spectroscopic and imaging probes. Future research will focus on designing and synthesizing novel derivatives with tailored optical characteristics for various bioimaging and sensing applications.

A key area of development is in near-infrared (NIR) fluorescent probes, which are highly valuable for in vivo imaging due to deeper tissue penetration and lower autofluorescence. rsc.orgresearchgate.net Researchers have already created cationic fluorescent dyes based on naphthyridine that exhibit an "OFF-ON" fluorescence response to nucleic acids (DNA and RNA) with emission wavelengths reaching the NIR region. rsc.orgresearchgate.net These probes possess desirable features like excellent photostability and large Stokes shifts. rsc.org

The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift depending on the polarity of the solvent, is another property being exploited. nih.govresearchgate.net This allows 1,6-naphthyridine derivatives to act as sensitive probes for their local microenvironment. nih.govresearchgate.net For instance, 1,6-naphthyridin-7(6H)-ones have been identified as fluorescent scaffolds with tunable photophysical properties, making them suitable for incorporation into molecular probes to investigate enzyme binding sites or the structural features of nucleic acids. mdpi.com The goal is to create probes with high sensitivity, specificity, and spatiotemporal resolution for applications ranging from subcellular imaging to the early detection of diseases. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.